molecular formula C21H22O5 B3025292 Xanthohumol CAS No. 569-83-5

Xanthohumol

Cat. No.: B3025292
CAS No.: 569-83-5
M. Wt: 354.4 g/mol
InChI Key: ORXQGKIUCDPEAJ-YRNVUSSQSA-N
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Description

Xanthohumol (XN) is a prenylated chalcone primarily found in hops (Humulus lupulus L.), a key ingredient in beer production. It belongs to the flavonoid family and is recognized for its multifaceted biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and metabolic regulatory properties . XN is chemically distinct due to its chalcone backbone and prenyl side chain, which contribute to its unique interactions with molecular targets such as matrix metalloproteinases (MMPs), sterol regulatory element-binding proteins (SREBPs), and cholesteryl ester transfer protein (CETP) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893171
Record name Xanthohumol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6754-58-1
Record name Xanthohumol
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URL https://commonchemistry.cas.org/detail?cas_rn=6754-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Xanthohumol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthohumol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15359
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Record name Xanthohumol
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Record name XANTHOHUMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthohumol can be synthesized by inserting a prenyl group onto the aryl ring via a para-Claisen rearrangement, following a Mitsunobu reaction to establish the key prenylether precursor . Another method involves the synthesis from naringenin, where a series of reactions including prenylation and cyclization are employed .

Industrial Production Methods: Industrial production of this compound typically involves extraction from hop plants. The extraction process includes drying the hop cones, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Isomerization to Isoxanthohumol

This compound readily isomerizes to isothis compound (a flavanone) under thermal or alkaline conditions, a reaction critical in beer production:

This compoundΔ or pH 7Isothis compound\text{this compound}\xrightarrow{\Delta \text{ or pH 7}}\text{Isothis compound}

  • Conditions : Heating during brewing (~60–100°C) or exposure to alkaline pH .

  • Mechanism : Cyclization via keto-enol tautomerism .

Microbial Biotransformation

Entomopathogenic fungi and mammalian liver enzymes modify this compound’s structure:

Reaction TypeMetabolite StructureKey FindingsSource
Hydroxylation C5″-OH addition to prenyl groupObserved in Fusarium spp., yielding 5″-hydroxy derivatives .
Glycosylation 4′-O-methylglucose attachmentProduced by Beauveria bassiana (e.g., compound 5 ) .
Epoxidation Prenyl group epoxide formationCatalyzed by fungal cytochrome P450 (e.g., Rhizopus oryzae) .
Cyclization Dihydrofurano or pyrano ring formationForms metabolites like dehydrocyclothis compound in rat liver microsomes .

a) Oxidation

  • Prenyl group oxidation : Terminal methyl groups (-CH3_3) hydroxylated to -CH2_2OH or -COOH .

  • B-ring hydroxylation : Adds hydroxyl groups at positions 3' or 4', enhancing antioxidant capacity .

b) Michael Addition

This compound’s α,β-unsaturated ketone reacts with nucleophiles (e.g., glutathione, cysteine):

This compound+RSHThioether adduct\text{this compound}+\text{RSH}\rightarrow \text{Thioether adduct}

  • Biological impact : Modulates enzyme activity (e.g., inhibits NF-κB) .

Enzymatic Interactions

This compound inhibits key enzymes via competitive/non-competitive binding:

EnzymeInhibition Constant (Ki_i)MechanismSource
Carbonic anhydrase II 0.049 µMBinds active site zinc ion .
Acetylcholinesterase 95.5 nMBlocks catalytic triad via H-bonding .
Cytochrome P450 1A2 IC50_{50} = 1.2 µMCompetes with substrate binding .

Degradation and Stability

  • Photodegradation : UV light induces isomerization and oxidation, forming dimers or quinones .

  • Thermal degradation : At >100°C, this compound decomposes into:

    • Isothis compound (major product)

    • 8-Prenylnaringenin (minor phytoestrogen) .

Synthetic and Extraction Approaches

  • Extraction : Ethanol/water mixtures yield 5–15% purity; CO2_2 supercritical extraction achieves >86% purity .

  • De novo synthesis : Engineered Saccharomyces cerevisiae produces this compound via modular pathways (DMX precursor: 83-fold yield increase) .

Pharmacokinetic Reactions

  • Phase I metabolism : Hydroxylation (CYP450) → dihydroxylated metabolites .

  • Phase II metabolism : Glucuronidation/sulfation → excreted conjugates .

  • Bioavailability : <1% oral absorption due to poor solubility and efflux transporters .

Scientific Research Applications

Pharmacological Properties

Xanthohumol exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic applications. Key properties include:

  • Anti-inflammatory : XN has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential in treating chronic inflammatory diseases .
  • Antioxidant : It acts as a reactive oxygen species (ROS) scavenger, which is crucial in preventing oxidative stress-related damage .
  • Antimicrobial : Studies have demonstrated its effectiveness against various pathogens, including bacteria and viruses .
  • Anticancer : XN exhibits anti-carcinogenic properties by interfering with multiple cancer-related signaling pathways, making it a promising candidate for cancer prevention and treatment .

Innovative Delivery Methods

Recent research has focused on enhancing the bioavailability of this compound through innovative delivery systems. These include:

  • Nanoparticles : Utilizing nanoparticles for XN delivery can improve absorption and targeted therapy applications .
  • Nanomicelles and Nanoliposomes : These carriers can encapsulate this compound, facilitating its transport through biological membranes .
  • Solid Lipid Nanoparticles (SLNs) : SLNs offer a stable formulation for this compound, enhancing its therapeutic efficacy while minimizing side effects .

3.1. Liver Health

This compound has shown promise in liver health management, particularly in non-alcoholic fatty liver disease (NAFLD). It inhibits hepatic steatosis, inflammation, and fibrosis by targeting activated hepatic stellate cells (HSCs) and modulating key pathological factors involved in liver injury .

3.2. Metabolic Syndrome

Research indicates that this compound can improve metabolic syndrome components, including obesity and dysregulated glucose metabolism. Its anti-diabetic properties suggest potential benefits for individuals with type 2 diabetes .

3.3. Skin Health

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for cosmetic applications, particularly in formulations aimed at improving skin hydration and reducing signs of aging .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound across different domains:

Study FocusFindingsReference
Liver DiseaseXN inhibits HSC activation and reduces fibrosis markers
Diabetes ManagementImprovement in insulin sensitivity observed in animal models
Antimicrobial ActivityEffective against multiple bacterial strains
Cosmetic ApplicationsEnhances skin hydration in formulations

Safety and Bioavailability Concerns

While this compound demonstrates significant therapeutic potential, concerns regarding its bioavailability persist. Factors such as glucuronidation and sulphation can limit its absorption in the body . Ongoing research is focused on enhancing the bioavailability of this compound to maximize its therapeutic effects.

Comparison with Similar Compounds

Isoxanthohumol (IXN)

IXN is a flavanone metabolite of XN formed via thermal or enzymatic cyclization. While XN exhibits broad-spectrum chemopreventive activity by modulating carcinogen metabolism, scavenging reactive oxygen species, and inducing apoptosis, IXN shows reduced potency in these mechanisms . For example:

  • Anticancer Activity: XN inhibits DNA synthesis at nanomolar concentrations, whereas IXN requires higher doses to achieve similar effects .
  • Molecular Targets : XN directly inhibits MMP-2 and MMP-9 (critical for cancer metastasis), while IXN primarily acts through estrogen receptor modulation .

Table 1: Comparison of XN and IXN

Property This compound (XN) Isothis compound (IXN)
Structure Prenylated chalcone Flavanone
Anticarcinogenic IC₅₀ 0.1–1 μM 10–50 μM
Estrogenic Activity Anti-estrogenic Weak phytoestrogenic
Bioavailability Low (improved via glycosylation ) Higher than XN

Prenylnaringenins (6-PN and 8-PN)

6-Prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN) are enzymatic metabolites of XN with distinct phytoestrogenic properties. Unlike XN, which lacks intrinsic estrogenic activity, 8-PN is one of the most potent natural phytoestrogens, making it relevant for hormone-related therapies but less effective in cancer prevention .

Table 2: XN vs. Prenylnaringenins

Property XN 8-PN 6-PN
Estrogenic Potency None High (EC₅₀: 0.1 μM ) Moderate
Anticarcinogenic Targets MMPs, SREBPs, CETP Estrogen receptors Estrogen receptors
Bioactivity Spectrum Broad (antioxidant, anti-inflammatory) Narrow (hormonal modulation) Narrow

Humulone and Lupulone

Humulone (α-acid) and lupulone (β-acid) are hop-derived bitter compounds with antimicrobial properties. However, XN demonstrates superior activity against anaerobic bacteria like Clostridium spp., with lower minimum inhibitory concentrations (MICs):

Table 3: Antimicrobial Activity

Compound MIC for C. difficile (μg/mL) MBC for C. difficile (μg/mL)
This compound 4–8 8–16
Humulone 16–32 32–64
Lupulone 8–16 16–32

XN’s enhanced efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .

Comparison with Non-Prenylated Flavonoids

XN’s prenyl group confers unique advantages over non-prenylated flavonoids like quercetin and epicatechin:

  • Metabolic Effects: XN suppresses SREBP-1c, reducing hepatic lipid synthesis, whereas non-prenylated flavonoids primarily act via AMPK pathways .
  • Antiplatelet Activity : XN inhibits ADP-induced platelet aggregation at lower concentrations (IC₅₀: 5 μM) compared to epicatechin (IC₅₀: 20 μM) .
  • Solubility : XN’s low solubility is mitigated by biotransformation into glycosylated derivatives, enhancing bioavailability .

Extraction Efficiency and Industrial Relevance

XN’s concentration in hops varies significantly with extraction methods:

  • Supercritical CO₂ Extraction : Yields up to 6.49% XN .
  • Deep Eutectic Solvents (DES) : Effective for α-/β-acids but less efficient for XN .

Table 4: Extraction Yields of Hop Compounds

Solvent/Method XN Yield (%) α-Acids Yield (%) β-Acids Yield (%)
Supercritical CO₂ 6.49 12.3 8.7
Ethanol 1.2 18.5 14.2
DES (Choline Chloride) 0.8 20.1 16.4

Biological Activity

Xanthohumol (Xn) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and is recognized for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and overcoming drug resistance in cancer cells.

Key Findings:

  • Acute Lymphoblastic Leukemia (ALL): Xn has been shown to induce growth arrest and apoptosis in ALL cells. In vivo studies demonstrated that Xn administration significantly delayed neurological disorders and increased lifespan in ALL-like xenograft mouse models by reducing leukemic cell infiltration into the central nervous system (CNS) .
  • Hepatocellular Carcinoma (HCC): Xn inhibited the proliferation of HCC cells through the suppression of the Notch signaling pathway. Studies reported that Xn reduced the expression of Notch1 and HES-1 proteins, which are critical for tumor growth .
  • Colorectal Cancer: In vitro studies indicated that Xn exhibited significant cytotoxic activity against colon cancer cells (HT-29) with IC50 values indicating effective dose-dependent inhibition .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
Acute Lymphoblastic LeukemiaInduces apoptosis, overcomes drug resistance
Hepatocellular CarcinomaInhibits Notch signaling pathway
Colorectal CancerDose-dependent cytotoxicity

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which may be beneficial in various inflammatory conditions.

Key Findings:

  • Cementoblasts Study: In an in vitro model simulating orthodontic tooth movement, Xn was shown to modulate inflammatory responses by reducing IL-6 expression levels under compressive force. Low concentrations enhanced cell viability, while higher concentrations decreased it significantly .
  • Periodontal Ligament: The compound's ability to reduce inflammation suggests potential applications in orthodontic therapies and periodontitis treatment .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various pathogens.

Key Findings:

  • Bacterial Inhibition: Xn demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with a minimum inhibitory concentration (MIC) of 17.7 μM for Staphylococcus aureus .
  • Streptococcus Strains: It also showed effective inhibition against multiple strains of Streptococcus, comparable to essential oils used in mouthwashes .

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus17.7 μM
Escherichia coliVaries
Streptococcus mutansComparable to thymol

4. Other Biological Activities

Beyond its anticancer, anti-inflammatory, and antimicrobial effects, this compound has been linked to several other health benefits:

  • Antioxidant Properties: Research indicates that Xn possesses antioxidant capabilities that may contribute to cardiovascular health by improving plasma lipid profiles and enhancing antioxidant activity in patients post-surgery .
  • Anti-aging Effects: Studies suggest that Xn may play a role in mitigating aging processes at the cellular level by reducing oxidative stress markers .

Q & A

Q. What experimental models are commonly used to study xanthohumol's anti-inflammatory and anticancer properties?

this compound research employs in vitro models (e.g., cancer cell lines like HCT116, HepG2, and immune cells such as PBMCs) and in vivo models (e.g., CETP-transgenic mice for atherosclerosis, TRAMP mice for prostate cancer). Human clinical trials are emerging but remain limited. In vitro studies often measure cytokine suppression (e.g., NF-κB inhibition) , while in vivo models assess tumor growth, cholesterol metabolism, and inflammation markers .

Q. How is this compound quantified and standardized in experimental settings?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound purity and concentration in extracts. Stability studies recommend storage in inert packaging below 5°C to maintain integrity . Dose standardization is critical due to bioavailability challenges; human trials use doses up to 24 mg/day, while in vitro studies often exceed physiological relevance (e.g., 50–200 µM) .

Q. What molecular mechanisms underlie this compound's pro-apoptotic effects in cancer cells?

this compound induces mitochondrial apoptosis by downregulating hexokinase 2 (HK2), disrupting glycolysis, and activating caspase-3 and PARP cleavage. It promotes cytochrome C release and Bax mitochondrial localization, as shown in colorectal and liver cancer models . Dose-dependent apoptosis is validated via flow cytometry and immunofluorescence .

Q. How does this compound modulate lipid metabolism and cardiovascular risk factors?

this compound inhibits cholesteryl ester transfer protein (CETP), reducing arterial cholesterol accumulation in CETP-transgenic mice. It lowers LDL by increasing fecal cholesterol excretion and suppresses hepatic lipogenesis via AMPK pathway modulation .

Advanced Research Questions

Q. What contradictions exist in this compound's efficacy across cancer types, and how can they be resolved?

While this compound shows potent activity in colorectal, liver, and prostate cancers, efficacy varies by cell type due to differential expression of targets like HK2 and EGFR. For example, HK2 knockdown rescues apoptosis in HCT116 cells but not in EGFR-low models. Divergent results highlight the need for tumor-specific pathway analysis .

Q. How does this compound interact with the gut microbiome, and what are the implications for bioavailability?

this compound is extensively metabolized by gut microbiota into 8-prenylnaringenin and other metabolites with distinct bioactivities. Phase I clinical trials note low systemic bioavailability (<1%) but significant microbial modulation, suggesting local gut effects (e.g., anti-inflammatory TLR4 suppression) .

Q. What methodological challenges arise in translating this compound's preclinical neuroprotective data to human trials?

Preclinical neuroprotection studies rely on LPS-induced inflammation models (e.g., microglial cells), but human trials face hurdles like blood-brain barrier penetration and dose optimization. Pharmacokinetic studies suggest nanoformulations or prodrugs may enhance delivery .

Q. How do this compound's estrogenic metabolites influence experimental outcomes in hormone-sensitive cancers?

this compound is metabolized into 8-prenylnaringenin, a potent phytoestrogen. While it inhibits breast cancer proliferation in vitro, its estrogenic activity may confound results in hormone-dependent models. Dual-luciferase reporter assays and ER-negative cell lines are recommended to isolate non-estrogenic mechanisms .

Emerging Research Directions

Q. What novel molecular targets of this compound have been identified via computational approaches?

Inverse molecular docking reveals this compound binds matrix metalloproteinases (MMP-2/9) and acyl-protein thioesterase 2, critical for metastasis and lipid signaling. Metabolites like isothis compound also target DNA repair enzymes (e.g., PARP), suggesting multi-pathway anticarcinogenic effects .

Q. Can this compound synergize with existing therapies to overcome chemoresistance?

In colorectal cancer, this compound enhances 5-FU efficacy by suppressing Akt/EGFR pathways, which are often hyperactivated in resistant tumors. Combinatorial studies require dose-escalation protocols to mitigate toxicity .

Methodological Recommendations

  • Use HPLC for quantification and stability testing .
  • Prioritize CETP-transgenic mice for atherosclerosis studies .
  • Include ER-negative cell lines to control for phytoestrogen effects .
  • Apply activity-based proteomics to assess microbiota interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthohumol
Reactant of Route 2
Xanthohumol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.